5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine
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Overview
Description
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Scientific Research Applications
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-ethylimidazo[1,2-a]pyrimidin-7-amine
- 5-Chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine
- 7-Methylimidazo[1,2-a]pyridine
Uniqueness
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
89099-78-5 |
---|---|
Molecular Formula |
C7H7ClN4 |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H7ClN4/c1-9-6-4-5(8)12-3-2-10-7(12)11-6/h2-4H,1H3,(H,9,10,11) |
InChI Key |
WVPFCCMENBUURJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
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